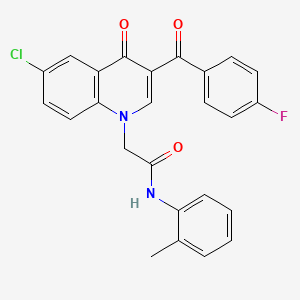

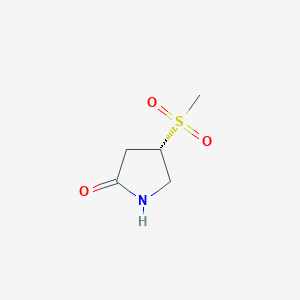

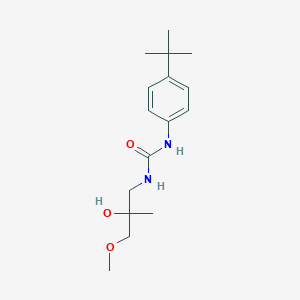

(S)-4-(methylsulfonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-4-(methylsulfonyl)pyrrolidin-2-one” is a type of pyrrolidin-2-one, which are important heterocyclic motifs found in natural products and biologically active synthetic molecules .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones has been achieved through various methods. One method involves the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a green and efficient reaction route via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .Molecular Structure Analysis

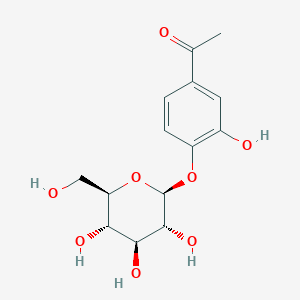

The molecular structure of pyrrolidin-2-ones involves a five-membered ring with a carbonyl group (C=O) and a nitrogen atom in the ring .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .Mechanism of Action

The mechanism of action of (S)-4-(methylsulfonyl)pyrrolidin-2-one is not fully understood. However, it is believed to act by blocking the transmission of nerve impulses in the central nervous system. This results in a loss of consciousness and muscle relaxation, leading to anesthesia.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on aquatic animals. These include a decrease in heart rate and respiration, a decrease in blood pressure, and a decrease in body temperature. It has also been shown to cause a decrease in the levels of stress hormones in fish.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-4-(methylsulfonyl)pyrrolidin-2-one in lab experiments is its effectiveness in inducing anesthesia in a variety of aquatic species. It is also relatively safe to use and has a low toxicity. However, there are also some limitations associated with its use. For example, it has been shown to cause a decrease in blood oxygen levels in fish, which can lead to tissue damage and mortality if not used properly.

Future Directions

There are a number of future directions for the use of (S)-4-(methylsulfonyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness and reduce its side effects. Another area of research is the study of the long-term effects of this compound on aquatic animals, particularly in relation to its potential impact on their behavior, growth, and reproduction. Finally, there is also a need for further research into alternative anesthetic agents that can be used in place of this compound, particularly in cases where its use is not appropriate or effective.

Synthesis Methods

The synthesis of (S)-4-(methylsulfonyl)pyrrolidin-2-one is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-bromo-1-methylpyrrolidine with sodium methoxide to form 2-methylpyrrolidine. This is followed by the reaction of 2-methylpyrrolidine with sulfur dioxide to form 2-methylsulfonylpyrrolidine. The final step involves the reaction of 2-methylsulfonylpyrrolidine with sodium hydroxide to form this compound.

Scientific Research Applications

(S)-4-(methylsulfonyl)pyrrolidin-2-one has been widely used in scientific research as an anesthetic agent for aquatic animals. It is particularly useful in studies that require the immobilization of fish or other aquatic species. This compound has been used in a variety of research fields, including fisheries science, aquatic toxicology, and animal behavior studies.

properties

IUPAC Name |

(4S)-4-methylsulfonylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-10(8,9)4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKYZPANJHOFNU-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/no-structure.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)

![1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2847536.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)

![(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide](/img/structure/B2847541.png)